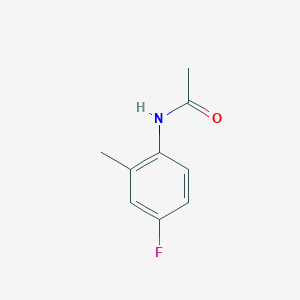

N-(4-fluoro-2-methylphenyl)acetamide

Overview

Description

N-(4-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10FNO. It is a solid at room temperature and is known for its unique chemical structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, along with an acetamide group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-fluoro-2-methylphenyl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of 4-fluoro-2-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(4-fluoro-2-methylphenyl)amine.

Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. The acetamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-N-(4-methylphenyl)acetamide

- N-(2-fluoro-4-methylphenyl)acetamide

- 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide

Uniqueness

N-(4-fluoro-2-methylphenyl)acetamide is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Biological Activity

N-(4-fluoro-2-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which can enhance its biological activity through various interactions with biological targets. The presence of the fluorine atom is known to influence the compound's reactivity and stability compared to its chloro, bromo, and iodo analogs. The acetamide group also allows for hydrogen bonding, which is crucial for binding interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various disease pathways, potentially making it a candidate for therapeutic interventions.

- Receptor Binding : Its structure allows for effective binding to receptors, modulating their activity and influencing cellular responses.

- Signal Transduction : It may affect signal transduction pathways that are critical in the regulation of gene expression and metabolic processes.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation .

- Antimicrobial Activity : There is ongoing research into its efficacy against various microbial strains, indicating potential as an antimicrobial agent.

- Analgesic Effects : The compound may also exhibit analgesic properties, contributing to pain relief mechanisms.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Experiments have demonstrated that this compound can significantly inhibit specific enzymes related to inflammatory responses. For instance, studies showed that it effectively reduced TNF-alpha release in stimulated whole blood samples from animal models .

- In Vivo Studies : Animal trials have provided insights into the pharmacokinetics and pharmacodynamics of the compound. For example, administration in rodent models indicated a dose-dependent response in reducing inflammation markers .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluoro-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

A common synthetic approach involves the condensation of 4-fluoro-2-methylaniline with acetyl chloride or acetic anhydride under reflux in a polar aprotic solvent (e.g., dichloromethane or acetonitrile). Optimization may include adjusting stoichiometric ratios (e.g., 1.2:1 acylating agent to amine), temperature control (60–80°C), and acid scavengers (e.g., triethylamine) to minimize side reactions like over-acylation . For derivatives requiring halogenation or functionalization post-synthesis, electrophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can be employed, with catalysts such as Pd/Cu complexes .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions influence its packing?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key features include:

- Intramolecular interactions : C–H···O hydrogen bonds forming six-membered rings, stabilizing the planar acetamide moiety.

- Intermolecular interactions : N–H···O hydrogen bonds between the amide proton and carbonyl oxygen of adjacent molecules, creating infinite chains along crystallographic axes .

- Packing effects : van der Waals interactions between fluorophenyl and methyl groups influence lattice stability. Data-to-parameter ratios >8.0 and low R-factors (<0.05) ensure reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl acetamide derivatives across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in cancer cell lines) can arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) to ensure reproducibility .

- Structural nuances : Subtle substituent changes (e.g., 4-fluoro vs. 2-methyl) alter pharmacokinetics. Use structure-activity relationship (SAR) studies to isolate critical functional groups .

- Data normalization : Cross-reference with positive controls (e.g., doxorubicin) and apply statistical corrections (e.g., Bonferroni) for multi-cell-line comparisons .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- QSAR modeling : Train models on datasets of fluorophenyl acetamides with known activities. Descriptors like logP, polar surface area, and H-bond acceptors/donors are critical predictors .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent binding modes .

Q. What methodologies are effective in analyzing metabolic stability and degradation pathways of fluorophenyl acetamides?

- In vitro metabolism : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor metabolites via LC-MS/MS, focusing on hydrolytic cleavage of the acetamide group or oxidative defluorination .

- Forced degradation studies : Expose compounds to acidic/basic conditions, UV light, and heat. Track degradation products (e.g., free aniline derivatives) using HPLC-PDA .

Q. Methodological Considerations

Q. How should researchers design dose-response experiments for this compound in preclinical models?

- In vivo dosing : Use a logarithmic concentration range (e.g., 1–100 mg/kg) in rodent models. Monitor plasma concentrations via LC-MS to establish pharmacokinetic (PK) parameters (t₁/₂, Cmax) .

- Toxicity endpoints : Include histopathology (liver/kidney) and hematological markers (ALT, creatinine) at subchronic doses (14–28 days) .

Q. What spectroscopic techniques are optimal for characterizing synthetic intermediates and impurities?

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., fluorine position via ¹⁹F NMR coupling patterns) .

- IR spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and amide N–H (3200–3300 cm⁻¹) stretches .

- HRMS : Resolve isotopic patterns (e.g., chlorine/fluorine) with <5 ppm mass accuracy .

Q. Data Interpretation and Validation

Q. How can researchers validate the purity of this compound for pharmacological studies?

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Acceptable purity: ≥95% (area normalization) with resolution >2.0 between analyte and impurities .

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Q. What statistical approaches address variability in biological replicate experiments?

- ANOVA with post-hoc tests : Compare means across ≥3 independent experiments. Use Tukey’s HSD for pairwise comparisons .

- Power analysis : Determine sample size (n ≥ 6) to achieve 80% power (α = 0.05) for detecting ≥20% effect sizes .

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKWSTDTEPBWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372186 | |

| Record name | N-(4-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-65-8 | |

| Record name | N-(4-Fluoro-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-fluoro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.